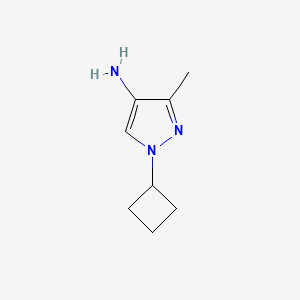

1-cyclobutyl-3-methyl-1H-pyrazol-4-amine

Description

1-Cyclobutyl-3-methyl-1H-pyrazol-4-amine (CAS: 1310558-47-4) is a pyrazole derivative characterized by a cyclobutyl group at the 1-position and a methyl group at the 3-position of the pyrazole ring. Its dihydrochloride form has the molecular formula C₈H₁₅Cl₂N₃ and a molecular weight of 216.65 g/mol . The compound is commercially available as a building block for medicinal chemistry and drug discovery, though its specific biological applications remain underexplored in the literature.

Properties

Molecular Formula |

C8H13N3 |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

1-cyclobutyl-3-methylpyrazol-4-amine |

InChI |

InChI=1S/C8H13N3/c1-6-8(9)5-11(10-6)7-3-2-4-7/h5,7H,2-4,9H2,1H3 |

InChI Key |

LTJRZEJKFBNJAF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1N)C2CCC2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically follows a multi-step approach involving:

- Formation of the pyrazole ring via cyclization of hydrazone or hydrazine derivatives.

- Introduction of the cyclobutyl substituent at the N1 position.

- Installation of the methyl group at the C3 position.

- Functionalization to introduce the amine group at the C4 position.

These steps are often carried out sequentially or via one-pot methods depending on the specific synthetic design.

Cyclization via Hydrazone Intermediate

A widely reported and effective method involves the initial condensation of cyclobutanone with hydrazine to form a hydrazone intermediate, which upon cyclization yields the pyrazole ring system (Scheme 1).

Scheme 1: Hydrazone Formation and Pyrazole Cyclization

- Starting materials: Cyclobutanone + Hydrazine hydrate

- Reaction conditions: Ethanol as solvent, controlled temperature (typically reflux or mild heating)

- Intermediate: Cyclobutyl hydrazone

- Cyclization: Intramolecular cyclization under acidic or basic catalysis to form 1-cyclobutyl-1H-pyrazole core

This route benefits from the availability of cyclobutanone and hydrazine and provides a straightforward access to the pyrazole nucleus bearing the cyclobutyl group at N1.

Methylation at the 3-Position

The methyl group at the 3-position of the pyrazole ring can be introduced by methylation of the pyrazole intermediate using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

- Typical conditions:

- Base: Potassium carbonate or sodium hydride

- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Temperature: Ambient to moderate heating (40–80 °C)

This step selectively methylates the C3 position due to the acidity of the pyrazole proton and the nucleophilicity of the pyrazole ring nitrogen.

Introduction of the Amino Group at the 4-Position

The amine functionality at the 4-position can be introduced by various methods, including:

- Direct amination of a suitable pyrazole precursor bearing a leaving group (e.g., halogen) at C4 via nucleophilic substitution.

- Reduction of nitro-substituted pyrazoles at C4.

- Reaction of pyrazolecarboxylic acid derivatives converted to acid chlorides with ammonia or amines, followed by reduction.

One patent describes the conversion of pyrazolecarboxylic acid derivatives to acid chlorides, which then react with amines to afford substituted pyrazoles with amino groups.

Alkylation Route Using Cyclobutyl Halides

An alternative approach involves alkylation of 3-methyl-1H-pyrazol-4-amine with cyclobutyl halides (e.g., cyclobutyl bromide) in polar aprotic solvents such as DMF at elevated temperatures.

- Reaction conditions:

- Base: Potassium carbonate or sodium hydride

- Solvent: DMF

- Temperature: 80–120 °C

- Mechanism: N-alkylation of the pyrazole nitrogen by cyclobutyl bromide

This method allows for direct installation of the cyclobutyl group on the pyrazole nitrogen after the pyrazole ring and amine functionality are established.

In-Depth Reaction Analysis and Optimization

Reaction Parameters Impacting Yield and Purity

| Step | Key Parameters | Impact on Outcome |

|---|---|---|

| Hydrazone formation | Temperature, solvent polarity | Controls intermediate stability and yield |

| Cyclization | Catalyst type (acid/base), time | Influences ring closure efficiency |

| Methylation | Base strength, methylating agent | Affects regioselectivity and side reactions |

| Amination | Leaving group nature, nucleophile type | Determines substitution efficiency |

| Alkylation with cyclobutyl halide | Temperature, base, solvent | Controls N-alkylation selectivity and yield |

Industrial Scale Considerations

- Continuous flow reactors have been employed to improve reaction control, heat transfer, and scalability for hydrazone formation and pyrazole cyclization steps.

- Automated reaction monitoring (e.g., in-line IR or NMR) assists in optimizing reaction times and minimizing by-products.

- Purification typically involves silica gel chromatography or recrystallization to achieve high purity suitable for pharmaceutical applications.

Comparative Summary of Preparation Routes

| Preparation Method | Advantages | Limitations |

|---|---|---|

| Hydrazone intermediate cyclization | Straightforward, uses readily available reagents | Requires careful temperature control |

| Alkylation with cyclobutyl halide | Direct N-alkylation, modular approach | May require elevated temperatures, side reactions possible |

| Acid chloride amination route | Versatile for various substitutions | Multi-step, requires handling acid chlorides |

| Methylation post-pyrazole formation | Selective C3 methylation | Needs strong base and careful control |

Representative Data Table: Example Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydrazone formation | Cyclobutanone + Hydrazine hydrate, EtOH, reflux 4 h | 85 | Formation of cyclobutyl hydrazone |

| Cyclization | Acid catalyst (HCl), 80 °C, 2 h | 78 | Pyrazole ring closure |

| Methylation | Methyl iodide, K2CO3, DMF, 60 °C, 6 h | 70 | Methylation at C3 position |

| Amination | Pyrazole chloride + NH3, DCM, 0 °C to RT, 12 h | 65 | Introduction of amine at C4 |

| N-Alkylation (alternative) | Cyclobutyl bromide, K2CO3, DMF, 100 °C, 8 h | 60 | Direct N1-cyclobutyl substitution |

Chemical Reactions Analysis

Types of Reactions

1-cyclobutyl-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

1-cyclobutyl-3-methyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds and materials.

Biology: The compound is used in the study of biological processes and as a potential lead compound for drug discovery.

Medicine: It has potential therapeutic applications due to its biological activity.

Industry: The compound is used in the production of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 1-cyclobutyl-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

- Steric Effects : The cyclobutyl group in the target compound imposes moderate steric hindrance compared to bulkier substituents like cyclopentyl or extended alkyl chains .

- Solubility : The dihydrochloride salt form of the target compound improves aqueous solubility compared to neutral analogs like 1-((3-methylcyclobutyl)methyl)-1H-pyrazol-4-amine .

Biological Activity

1-Cyclobutyl-3-methyl-1H-pyrazol-4-amine is an organic compound belonging to the pyrazole family, characterized by its unique molecular structure and diverse biological activities. With the molecular formula , this compound has garnered attention for its potential applications in pharmaceuticals, particularly in drug discovery and development.

The compound features a cyclobutyl group at the first nitrogen of the pyrazole ring, which contributes to its distinct chemical reactivity and biological activity. It can undergo various chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block in synthetic organic chemistry.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. These interactions may modulate the activity of these targets, leading to various pharmacological effects. Although detailed mechanisms remain under investigation, similar compounds have been shown to act as enzyme inhibitors, antioxidants, or anti-inflammatory agents .

Biological Activity and Applications

Research indicates that this compound has potential therapeutic applications across several fields:

1. Cancer Research

Several studies have explored the role of pyrazole derivatives in cancer treatment. For instance, compounds structurally related to this compound have been identified as inhibitors of cyclin-dependent kinase 2 (CDK2), a critical target in cancer therapy. The inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.

2. Kinase Inhibition

Pyrazole-based compounds are known for their efficacy as kinase inhibitors. A study demonstrated that certain pyrazole derivatives exhibit selective inhibition against various kinases, including the Akt family, which is involved in cell survival and proliferation pathways . The IC50 values reported for these compounds suggest significant potential for therapeutic development.

3. Anti-inflammatory Properties

Preliminary data suggest that pyrazole derivatives can exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways . This property could make them valuable in treating inflammatory diseases.

Case Study 1: Inhibition of CDK2

A series of pyrazole derivatives were synthesized and evaluated for their ability to inhibit CDK2. The lead compound demonstrated an IC50 value of 45 nM against CDK2, indicating strong inhibitory activity that could be leveraged for cancer treatment.

Case Study 2: Anti-inflammatory Activity

In a model of acute inflammation, a pyrazole derivative exhibited a significant reduction in edema formation compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells, suggesting that the compound may modulate inflammatory responses effectively .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other pyrazole derivatives:

| Compound Name | IC50 (nM) | Biological Activity | Notes |

|---|---|---|---|

| This compound | TBD | Potential kinase inhibitor | Under investigation for anti-cancer properties |

| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine | 40 | CDK2 inhibitor | Effective in reducing cancer cell proliferation |

| Pyrazolo[3,4-b]pyridine derivatives | Various | Anti-inflammatory | Exhibited significant reduction in cytokine levels |

Q & A

Basic: What are the common synthetic routes for preparing 1-cyclobutyl-3-methyl-1H-pyrazol-4-amine?

Synthesis typically involves multi-step alkylation and condensation reactions. A representative method includes reacting pyrazole precursors with cyclobutyl groups under basic conditions (e.g., cesium carbonate or sodium hydride) in aprotic solvents like DMF or THF. For example, cyclobutylamine can be introduced via nucleophilic substitution or reductive amination. Copper catalysts (e.g., CuBr) may enhance coupling efficiency in heterocyclic systems . Purification often employs column chromatography with gradients of ethyl acetate/hexane, and yields are optimized by controlling temperature and stoichiometry.

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR identify substituent positions and confirm cyclobutyl integration. For example, cyclobutyl protons appear as complex multiplets between δ 2.0–3.5 ppm, while pyrazole ring protons resonate near δ 7.0–8.5 ppm .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., m/z 215 [M+H]+ for related pyrazole-amines) and fragmentation patterns .

- IR Spectroscopy : Detects amine N-H stretches (~3300 cm) and pyrazole ring vibrations (1600–1500 cm) .

Basic: What are the primary research applications of pyrazole derivatives like this compound in medicinal chemistry?

Pyrazole-amines are explored as:

- Antimicrobial Agents : Structural analogs inhibit bacterial enzymes (e.g., dihydrofolate reductase) through competitive binding .

- Anticancer Candidates : Derivatives disrupt kinase signaling pathways (e.g., EGFR or BRAF) by targeting ATP-binding pockets .

- Neuropharmacology : Amine groups enable interactions with serotonin or dopamine receptors, suggesting potential in CNS disorders .

Advanced: How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity of amine reactants .

- Catalyst Screening : Copper(I) salts (e.g., CuBr) accelerate Ullmann-type couplings, reducing side-product formation .

- Temperature Control : Lower temperatures (e.g., 35°C) minimize decomposition of thermally sensitive intermediates .

- Flow Chemistry : Continuous reactors improve mixing and heat transfer, achieving >90% purity in scaled-up syntheses .

Advanced: How do researchers resolve contradictions in spectroscopic data when characterizing pyrazole-amine derivatives?

Contradictions (e.g., unexpected NMR splitting or HRMS adducts) are addressed by:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns coupling networks, distinguishing regioisomers .

- X-ray Crystallography : SHELXL-refined structures validate bond geometries and hydrogen-bonding patterns .

- Isotopic Labeling : N-labeled amines clarify nitrogen environments in complex spectra .

- Computational Modeling : DFT calculations predict NMR/IR spectra, aiding misinterpretation of experimental data .

Advanced: What strategies are employed to study the interaction of this compound with biological targets?

Mechanistic studies utilize:

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (e.g., values) for enzyme-inhibitor complexes .

- Molecular Docking (AutoDock Vina) : Predicts binding poses in silico, prioritizing targets like kinases or GPCRs .

- Cellular Assays : High-content screening evaluates cytotoxicity (IC) and pathway modulation (e.g., Western blotting for phosphorylated kinases) .

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.